molecular formula C22H18N4O4 B3213197 Methyl 5-{2-[({2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}amino)carbonyl]phenyl}-1,3-oxazole-4-carboxylate CAS No. 1112439-85-6

Methyl 5-{2-[({2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}amino)carbonyl]phenyl}-1,3-oxazole-4-carboxylate

Cat. No. B3213197
CAS RN: 1112439-85-6
M. Wt: 402.4
InChI Key: UCTKIGBSFJIHDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals . It also contains a 1,3-oxazole ring, which is a type of heterocyclic aromatic organic compound . The presence of these functional groups could suggest potential biological activity, but without specific studies on this compound, it’s hard to say for certain.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a reaction involving a diamine and a diketone or a diacid . The oxazole ring could potentially be formed through a cyclodehydration reaction .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a piperazine ring attached to a phenyl group via an ethylamine linker. This phenyl group is further substituted with a carbonyl group, which is attached to an oxazole ring .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and reagents present. The piperazine ring is known to undergo reactions with acids and bases, and the oxazole ring can participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Generally, compounds containing piperazine rings are solid at room temperature .

Scientific Research Applications

These applications represent only a subset of the compound’s potential uses. Researchers should explore its pharmacokinetics, toxicity, and bioavailability to fully assess its suitability for specific contexts. Keep in mind that further studies are necessary to validate these hypotheses and uncover additional applications . If you need more detailed information on any specific area, feel free to ask! 😊

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve studying its potential biological activity, given the presence of functional groups commonly found in active pharmaceutical ingredients .

properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4/c1-14-4-2-3-5-16(14)22-23-20(30-25-22)10-11-26-21(27)9-7-17(24-26)15-6-8-18-19(12-15)29-13-28-18/h2-9,12H,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTKIGBSFJIHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCN3C(=O)C=CC(=N3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-{2-[({2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}amino)carbonyl]phenyl}-1,3-oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 5-{2-[({2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}amino)carbonyl]phenyl}-1,3-oxazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-{2-[({2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}amino)carbonyl]phenyl}-1,3-oxazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 5-{2-[({2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}amino)carbonyl]phenyl}-1,3-oxazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-{2-[({2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}amino)carbonyl]phenyl}-1,3-oxazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 5-{2-[({2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}amino)carbonyl]phenyl}-1,3-oxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.